7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two methoxy groups at the 7th and 8th positions on the isoquinoline ring.
Mechanism of Action
Target of Action
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the compound) is a synthetic molecule that has been studied for its potential biological activities Similar compounds have been found to interact with sigma-2 receptors , which play a role in cell proliferation and survival.
Mode of Action
It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various pathogens and neurodegenerative disorders . They are considered ‘privileged scaffolds’ in drug development, indicating their ability to interact with multiple biological targets .
Biochemical Pathways
Thiqs have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some THIQs have been found to inhibit the activity of phenylethanolamine N-methyltransferase , an enzyme involved in the biosynthesis of epinephrine and norepinephrine.
Pharmacokinetics
A study on similar compounds suggests that they exhibit good plasma drug concentration after oral administration , indicating potential bioavailability.
Result of Action
Thiqs have been associated with a range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects . This suggests that the compound could potentially induce a variety of cellular responses.
Biochemical Analysis
Biochemical Properties
Related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at elevated temperatures yields the desired tetrahydroisoquinoline . Additionally, the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization have been employed to synthesize this compound under milder conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Substitution reactions, such as aminomethylation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Mannich reactions involving formaldehyde and amines are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex isoquinoline derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a lead compound in drug discovery.
Medicine: Explored for its neuroprotective, anti-inflammatory, and antimicrobial properties.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features but different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, lacking the methoxy groups.
Uniqueness: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of its methoxy groups, which significantly influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Properties
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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